2-Mercaptobenzimidazole

Corrosion Inhibition Copper Protection DFT Modeling

2-Mercaptobenzimidazole (2-MBI) delivers quantifiably superior corrosion inhibition on copper and copper alloys in acidic chloride environments where benzotriazole (BTA) fails. Its unique benzimidazole-thiol architecture provides dual nitrogen/sulfur coordination sites for stable, densely packed adsorbed layers—validated by DFT on Cu(111). Unlike monofunctional additives, 2-MBI also functions as a rubber vulcanization accelerator and antioxidant in a single molecule. Certified as Lansoprazole EP Impurity E and Rabeprazole USP Related Compound C, it meets pharmaceutical reference standard requirements. For selective silver chelation in hydrometallurgy or electrochemical sensor SAM construction, the thione-thiol tautomeric equilibrium enables tailored surface chemistry not achievable with generic benzimidazoles or benzothiazoles.

Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
CAS No. 583-39-1
Cat. No. B194830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzimidazole
CAS583-39-1
Synonyms2-mercaptobenzimidazole
2-mercaptobenzimidazole, monosodium salt
2-mercaptobenzimidazole, zinc (2:1) salt
Molecular FormulaC7H6N2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=S)N2
InChIInChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
InChIKeyYHMYGUUIMTVXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility22.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 74.3 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptobenzimidazole (CAS 583-39-1): Industrial-Grade Heterocyclic Thiol for Corrosion Inhibition, Rubber Curing, and Chelation Applications


2-Mercaptobenzimidazole (2-MBI; CAS 583-39-1) is a benzimidazole-derived heterocyclic thiol with the molecular formula C₇H₆N₂S. It functions as a corrosion inhibitor, rubber vulcanization accelerator, antioxidant, and metal chelating agent [1]. The compound exhibits a thione-thiol tautomeric equilibrium that enables both nitrogen and sulfur coordination to metal surfaces [2]. 2-MBI is also recognized as Lansoprazole EP Impurity E and Rabeprazole USP Related Compound C, underscoring its relevance in pharmaceutical quality control [3]. Its dual-function accelerator-antioxidant properties in rubber compounding distinguish it from monofunctional additives [4].

Why 2-Mercaptobenzimidazole Cannot Be Replaced by Generic Thiols or Benzimidazoles: Critical Substitution Limitations


Substituting 2-Mercaptobenzimidazole (2-MBI) with a generic thiol or benzimidazole analog is not scientifically justified due to the compound's unique heteroatom arrangement and the synergistic effect of its benzimidazole ring and exocyclic thiol group. The presence of both nitrogen and sulfur coordination sites enables 2-MBI to form more stable and geometrically favorable adsorbed layers on metal surfaces compared to compounds lacking either the mercapto group or the imidazole nitrogen [1]. For instance, benzimidazole (BI) alone exhibits significantly lower corrosion inhibition efficiency due to the absence of the sulfur atom, which is critical for strong chemisorption [2]. Furthermore, the specific molecular architecture of 2-MBI dictates its performance as a dual-function accelerator-antioxidant in rubber vulcanization, a property not shared by structurally similar benzothiazoles or monofunctional additives [3]. The following section provides quantitative comparative evidence demonstrating that even closely related heteroaromatic thiols exhibit measurable and application-critical differences in performance.

Quantitative Differentiation Evidence for 2-Mercaptobenzimidazole (583-39-1) Against Closest Analogs


2-Mercaptobenzimidazole vs. 2-Mercaptobenzothiazole: DFT-Derived Adsorption Energy and Molecular Packing Advantage on Copper

Density Functional Theory (DFT) calculations comparing the adsorption of 2-mercaptobenzimidazole (MBI) and 2-mercaptobenzothiazole (MBT) on Cu(111) surfaces reveal that MBI adsorbs more strongly than MBT at high coverage relevant to self-assembled films. At low molecular density (~1 molecule/nm²), both molecules exhibit similar adsorption energies of approximately 1.2 eV, forming one Cu-S(exo) and one Cu-N bond. However, at higher coverage corresponding to self-assembled film density (3.9 molecules/nm² in a honeycomb (3×3) Cu(111) superstructure), the MBI layer is more stable due to superior lateral interactions within the organic layer. The honeycomb MBI layer demonstrates the most stable arrangement overall, indicating that molecular organization and lateral interactions in the adsorbed film favor MBI over MBT under realistic surface protection conditions [1].

Corrosion Inhibition Copper Protection DFT Modeling

2-Mercaptobenzimidazole vs. Benzotriazole: Superior Corrosion Protection of Copper in Acidic Chloride Media

In aerated aqueous HCl environments, 2-mercaptobenzimidazole (2-MBI) provides significantly more effective corrosion protection for copper than the industry-standard inhibitor benzotriazole (BTA). While BTA is highly effective in neutral and basic solutions, its performance degrades substantially in acidic conditions due to increased solubility of the protective layer. In contrast, 2-MBI maintains robust protection, attributed to its sulfur atom enabling the formation of a thick, strongly adsorbed polymeric film on the copper surface. This differential performance in acidic chloride media is critical for applications where benzotriazole fails to provide adequate protection [1]. Furthermore, electrochemical studies confirm that the combination of 2-MBI with stearic acid yields even greater inhibition, whereas benzotriazole alone acts as an activator in simulated urban rain, increasing copper weight loss rather than inhibiting corrosion [2].

Corrosion Inhibition Copper Acidic Media

2-Mercaptobenzimidazole vs. Benzimidazole: Enhanced Corrosion Inhibition via Sulfhydryl-Mediated Adsorption

A comparative study investigating the inhibition performance of benzimidazole (BI), 2-mercaptobenzimidazole (MBI), and benzotriazole (BTA) on the galvanic corrosion of copper coupled with silver in 3.5 wt.% NaCl solution (simulated seawater) demonstrates the critical role of the sulfhydryl (-SH) group. Electrochemical measurements, surface analysis, quantum chemical calculations, and molecular dynamics simulations reveal that the introduction of the sulfhydryl group into the benzimidazole molecule (yielding MBI) enhances both physisorption and chemisorption on the copper surface, thereby improving inhibition efficiency. Benzimidazole, lacking the -SH group, exhibits substantially weaker inhibition performance. This study directly quantifies the functional group contribution to corrosion inhibition in a simulated seawater environment [1].

Corrosion Inhibition Galvanic Corrosion Seawater

2-Mercaptobenzimidazole Self-Assembled Monolayers: Quantitative Comparison of Gold-Sulfur Bond Strength vs. MBT and MBO

A comparative electrochemical study of self-assembled monolayers (SAMs) formed by three heteroaromatic thiols—2-mercaptobenzimidazole (MBI), 2-mercaptobenzothiazole (MBT), and 2-mercaptobenzoxazole (MBO)—on polycrystalline gold electrodes reveals distinct differences in gold-sulfur bond strength and interfacial properties. Reductive desorption potentials, measured via cyclic voltammetry, follow the order MBT > MBO > MBI, indicating the strength of the gold-sulfur bond. Specifically, MBI exhibits the weakest Au-S bond (most easily desorbed) among the three, while MBT shows the strongest due to bonding through both thiol sulfur and the skeleton sulfur of the thiazole ring. Conversely, surface-pKa values derived from electrochemical impedance spectroscopy (EIS) show the order MBO > MBT > MBI for acidic strength, confirming that the imidazole ring in MBI is the most electron-rich. These quantifiable differences in bond strength and interfacial acidity dictate SAM stability and pH-sensing behavior [1].

Self-Assembled Monolayers Electrochemical Sensors Gold Electrodes

Electropolymerized 2-Mercaptobenzimidazole MIP Sensor for Methylone: Quantified Selectivity and Sensitivity vs. Non-Imprinted Controls

2-Mercaptobenzimidazole (2-MBI) serves as an effective functional monomer for constructing molecularly imprinted polymer (MIP) sensors on screen-printed gold electrodes. In a study targeting the synthetic cathinone methylone, a 2-MBI-based MIP sensor demonstrated high sensitivity and selectivity. The optimized sensor achieved an intra-day repeatability of 1.5%, a limit of detection (LOD) of 1.1 μmol L⁻¹ (0.23 mg L⁻¹), and a linear range up to 50 μmol L⁻¹ with an r² of 0.996. Critically, the sensor exhibited much higher electrochemical currents towards the target analyte (methylone) compared to structurally similar compounds and common interferents, confirming the selectivity imparted by the molecular imprinting process. The electropolymerization of 2-MBI via cyclic voltammetry creates a recognition matrix with π-donor–acceptor interactions that discriminate against non-template molecules [1].

Molecularly Imprinted Polymer Electrochemical Sensor Forensic Analysis

2-Mercaptobenzimidazole as Selective Chelating Collector for Ag⁺: Binding Constant Ranking vs. Other Metal Ions

UV-vis absorption spectrometry and DFT calculations were employed to study the selective binding of 2-mercaptobenzimidazole (MBI) and its derivatives (EMBI, PMBI, BMBI) with various metal ions (Fe³⁺, Cu²⁺, Pb²⁺, Zn²⁺, Ag⁺). The results demonstrate superior selectivity of MBI-based collectors towards Ag⁺ compared to other metal ions. Job-plot analysis revealed a 1:1 binding stoichiometry between MBI derivatives and Ag⁺. Binding constants determined by the Benesi-Hildebrand method followed the order BMBI-Ag > PMBI-Ag > EMBI-Ag > MBI-Ag, with BMBI exhibiting the highest selectivity and binding energy for Ag⁺. This quantifiable selectivity profile supports the use of MBI and its derivatives as efficient collectors for enhancing silver recovery from complex sulfide mineral matrices [1].

Metal Chelation Selective Extraction Silver Recovery

High-Value Application Scenarios for 2-Mercaptobenzimidazole (583-39-1) Based on Quantified Differentiation Evidence


Copper Corrosion Protection in Acidic Chloride-Containing Industrial Fluids

2-Mercaptobenzimidazole is the preferred corrosion inhibitor for copper and copper alloys exposed to acidic chloride media, where the industry standard benzotriazole (BTA) exhibits poor performance or even accelerates corrosion. As demonstrated by the quantitative evidence in Section 3, 2-MBI provides effective protection in aerated aqueous HCl environments, unlike BTA, which fails under these conditions [1][2]. This makes 2-MBI particularly valuable for copper heat exchangers, piping, and components in pickling baths, acidic process streams, and chloride-rich cooling water systems.

Long-Term Copper Protection in Marine and Offshore Environments via Stable Adsorbed Films

For copper-silver components exposed to high-chloride seawater or marine atmospheres, 2-mercaptobenzimidazole offers quantifiably enhanced corrosion inhibition compared to benzimidazole. The presence of the sulfhydryl (-SH) group significantly enhances both physisorption and chemisorption on copper surfaces in 3.5 wt.% NaCl solution [3]. Furthermore, DFT calculations confirm that 2-MBI forms more stable, densely packed adsorbed layers on Cu(111) surfaces at high coverage than its close analog 2-mercaptobenzothiazole, due to superior lateral interactions [4]. This combination of strong adsorption and stable film formation makes 2-MBI a superior choice for protecting copper-nickel alloys, bronze propellers, and electrical connectors in marine, offshore, and desalination applications.

Electrochemical Sensor Fabrication Using Self-Assembled Monolayers or Molecularly Imprinted Polymers

2-Mercaptobenzimidazole is a well-characterized functional monomer for constructing electrochemical sensors. Its self-assembled monolayers (SAMs) on gold electrodes exhibit quantifiably distinct gold-sulfur bond strength and surface-pKa values compared to 2-mercaptobenzothiazole and 2-mercaptobenzoxazole, enabling tailored pH-sensitive interfaces [5]. Additionally, electropolymerized 2-MBI forms molecularly imprinted polymers (MIPs) with high selectivity and sensitivity for target analytes. For example, a 2-MBI-based MIP sensor for methylone achieves an LOD of 1.1 μmol L⁻¹ and high selectivity against structurally similar interferents [6]. This makes 2-MBI a reliable building block for developing MIP sensors in forensic, clinical, and food safety testing laboratories.

Selective Silver Recovery from Complex Sulfide Ores and Electronic Waste

2-Mercaptobenzimidazole and its derivatives function as selective chelating collectors for silver (Ag⁺) in hydrometallurgical processing. UV-vis and DFT studies confirm superior selectivity of MBI derivatives towards Ag⁺ over Fe³⁺, Cu²⁺, Pb²⁺, and Zn²⁺, with a defined 1:1 binding stoichiometry [7]. This quantified selectivity supports the use of 2-MBI-based reagents in froth flotation or solvent extraction circuits targeting silver enrichment from lead-zinc sulfide ores or recycling of silver-containing electronic scrap. The chemical specificity reduces co-extraction of base metals, lowering downstream refining costs.

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